![molecular formula C6H11F2NO2S B13253091 (3,3-Difluorocyclopentyl)methanesulfonamide](/img/structure/B13253091.png)
(3,3-Difluorocyclopentyl)methanesulfonamide
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Overview
Description
(3,3-Difluorocyclopentyl)methanesulfonamide is a chemical compound with the molecular formula C6H11F2NO2S and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with two fluorine atoms and a methanesulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclopentyl)methanesulfonamide typically involves the reaction of cyclopentane derivatives with fluorinating agents followed by sulfonamide formation. One common method includes the fluorination of cyclopentane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclopentane is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclopentyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluorocyclopentanone derivatives.
Reduction: Formation of difluorocyclopentylmethane derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(3,3-Difluorocyclopentyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclopentyl)methanesulfonamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity towards certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluorocyclopentyl)methanesulfonyl chloride
- (3,3-Difluorocyclopentyl)methyl methanesulfonate
Uniqueness
(3,3-Difluorocyclopentyl)methanesulfonamide is unique due to its specific combination of fluorine atoms and sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
(3,3-Difluorocyclopentyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
- Molecular Formula : C7H10F2N1O2S
- Molecular Weight : 195.23 g/mol
- IUPAC Name : this compound
The compound features a cyclopentane ring substituted with two fluorine atoms and a methanesulfonamide group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. These interactions can lead to various pharmacological effects:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
- Receptor Modulation : It may also act as a modulator for specific receptors, influencing signaling pathways that are critical in various physiological processes.
Biological Activity and Research Findings
Recent studies have focused on the biological activity of this compound across different contexts:
- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibiotic agent.
- Anti-inflammatory Effects : It has been observed to reduce inflammation in animal models, which may have implications for treating inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from damage, indicating a possible role in neurodegenerative disease management.
Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in inflammatory markers | |
Neuroprotective | Protection against oxidative stress |
Case Studies
Several case studies have been conducted to evaluate the effects of this compound in different biological systems:
- Case Study 1 : A study on its antimicrobial efficacy demonstrated significant inhibition of Staphylococcus aureus growth in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
- Case Study 2 : In an animal model of rheumatoid arthritis, treatment with the compound resulted in a 50% reduction in joint swelling compared to control groups. This suggests its potential as an anti-inflammatory therapeutic agent.
- Case Study 3 : Research investigating neuroprotective effects showed that pre-treatment with the compound reduced neuronal apoptosis by 30% under oxidative stress conditions.
Properties
Molecular Formula |
C6H11F2NO2S |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(3,3-difluorocyclopentyl)methanesulfonamide |
InChI |
InChI=1S/C6H11F2NO2S/c7-6(8)2-1-5(3-6)4-12(9,10)11/h5H,1-4H2,(H2,9,10,11) |
InChI Key |
UCIQBXKXMXXDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)N)(F)F |
Origin of Product |
United States |
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